molecular formula C11H12BrNO3S B1292155 1-((4-Bromophenyl)sulfonyl)piperidin-4-one CAS No. 929000-54-4

1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Cat. No.: B1292155
CAS No.: 929000-54-4
M. Wt: 318.19 g/mol
InChI Key: CVRKCAXMZOAGQZ-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a chemical compound with the molecular formula C11H12BrNO3S It is known for its unique structure, which includes a piperidin-4-one core substituted with a 4-bromophenylsulfonyl group

Preparation Methods

The synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one typically involves the reaction of 4-piperidinone with 4-bromobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-piperidinone and 4-bromobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-piperidinone is dissolved in an appropriate solvent, such as dichloromethane, and 4-bromobenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound

Chemical Reactions Analysis

1-((4-Bromophenyl)sulfonyl)piperidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the piperidin-4-one core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. .

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

1-((4-Bromophenyl)sulfonyl)piperidin-4-one can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)piperidin-4-one: This compound lacks the sulfonyl group, which may result in different reactivity and biological activity.

    1-(4-Chlorophenyl)sulfonyl)piperidin-4-one: The substitution of bromine with chlorine can affect the compound’s properties and reactivity.

    1-(4-Methylphenyl)sulfonyl)piperidin-4-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRKCAXMZOAGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640923
Record name 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-54-4
Record name 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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